molecular formula C4H4N2O2 B136671 Oxazole-5-carboxamide CAS No. 158178-93-9

Oxazole-5-carboxamide

Cat. No. B136671
M. Wt: 112.09 g/mol
InChI Key: MXNFUCNDPLBTMF-UHFFFAOYSA-N
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Description

Oxazole-5-carboxamide is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The carboxamide group attached to the oxazole ring at the fifth position is a functional group consisting of a carbonyl group (C=O) bonded to a nitrogen atom. This structure is significant in various chemical and biological contexts, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of extensive research due to their biological importance. One method involves the conversion of propargylcarboxamides to 2,5-disubstituted oxazoles using AuCl3 as a catalyst under mild conditions, which also allows for the isolation of an intermediate 5-methylene-4,5-dihydrooxazole . Another approach includes the synthesis of substituted oxazole isoxazole carboxamides through a one-pot procedure under microwave irradiation, which has shown potential as a herbicide safener . Additionally, the synthesis of functionalized oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization has been reported, highlighting a heavy-metal-free oxidative process .

Molecular Structure Analysis

The molecular structure of oxazole-5-carboxamide derivatives is crucial for their biological activity. Computational docking studies have been used to understand the interaction of these compounds with biological targets, such as the active site of acetolactate synthase, which is relevant for their herbicidal activity . The NMR study of related heterocyclic compounds provides insights into the spatial arrangement and electronic environment of the atoms within the molecule, which is essential for predicting reactivity and interaction with other molecules .

Chemical Reactions Analysis

Oxazole-5-carboxamide derivatives participate in various chemical reactions that are important for their functionalization and application. For instance, the photooxygenation of oxazoles has been used to generate activated carboxylates, which are useful intermediates in the synthesis of macrocyclic lactones . The reaction of methyl α-isocyanoacetate with acylating reagents in the presence of bases leads to the formation of methyl 5-substituted oxazole-4-carboxylates, which can be further converted into carboxylic acids and carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole-5-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications. For example, the presence of a carboxamide group can enhance the solubility in water, which is beneficial for biological applications. The reverse amides of oxazolidinones, which are structurally related to oxazole-5-carboxamides, have shown reduced potency against monoamine oxidase enzymes, indicating a lower potential for side effects associated with MAO inhibition .

Scientific Research Applications

Microwave-Assisted Synthesis

Oxazole-5-carboxamide and its derivatives can be synthesized using a microwave-assisted procedure. This approach is effective for various substituted oxazoles and yields high purity products (Nolt et al., 2006).

Synthesis in Medicinal Chemistry

These compounds are instrumental in medicinal chemistry. For instance, substituted quinolyl oxazoles are identified as potent phosphodiesterase 4 (PDE4) inhibitors, with the oxazole core featuring 4-carboxamide and 5-aminomethyl groups being a novel PDE4 inhibitory pharmacophore (Kuang et al., 2007).

Copper-Catalyzed Synthesis

The synthesis of 2-phenyl-4,5-substituted oxazoles using copper-catalyzed intramolecular cyclization is another application. This method is used for producing highly functionalized oxazoles with diverse functionalities (Kumar et al., 2012).

Palladium-Catalyzed Activation

Oxazole-5-carboxamide derivatives are used in palladium-catalyzed C(sp(3))-H bond activation, leading to the creation of various non-natural amino acids. This process utilizes bidentate auxiliaries derived from oxazole-4-carboxamide moieties (Pasunooti et al., 2015).

Photo-Oxidation Studies

Oxazole and its derivatives' reaction with singlet oxygen has been studied using density functional theory calculations. This research is significant for understanding oxazole's roles in heterocycle chemistry and its presence in active natural and medicinal species (Zeinali et al., 2020).

Synthesis of Oxazole-4-Carboxylate Derivatives

Oxazole-4-carboxylate derivatives are synthesized from N-acyl-β-halodehydroaminobutyric acid derivatives, showing potential as fluorescent probes. These derivatives are useful for studying the photophysical properties of compounds (Ferreira et al., 2010).

Acid Ceramidase Inhibitors

Substituted oxazol-2-one-3-carboxamides, a class of oxazole derivatives, have been synthesized as acid ceramidase inhibitors. These compounds play a crucial role in the metabolism of lysosomal ceramides, with potential therapeutic effects in sphingolipid-mediated disorders (Caputo et al., 2020).

Antihypertensive Properties

Oxazole derivatives, specifically phosphorylated oxazole (POD) derivatives, have been synthesized and studied for their antihypertensive properties. These studies focus on their potential as new bioregulators and treatment options for hypertension (Nizhenkovska et al., 2020).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, is a promising future direction . Utilizing readily accessible starting materials and mild reaction conditions, the synthesis affords valuable compounds with good to excellent yields .

properties

IUPAC Name

1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNFUCNDPLBTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624697
Record name 1,3-Oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-5-carboxamide

CAS RN

158178-93-9
Record name 1,3-Oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and an attractive therapeutic target for a wide range of …
Number of citations: 3 www.sciencedirect.com
OV Muzychka, OL Kobzar, V Shablykin… - Ukrainica …, 2020 - bioorganica.com.ua
Synthetic 6-substituted purine derivatives are known to exhibit diverse bioactivity. In this paper, a series of N-(9H-purin-6-yl)-1, 2-oxazole-3-carboxamide derivatives were synthesized …
Number of citations: 5 bioorganica.com.ua
N Bibi, S Gul, J Ali, MA Kamal - European journal of pharmacology, 2020 - Elsevier
… Glu471, Ile472, and Lys458 formed H-bond with the 2-oxazole-5-carboxamide and phenylmethyl moiety of SSAA09E2, respectively. Ser469 formed coordinate covalent interaction …
Number of citations: 17 www.sciencedirect.com
G Yang, J Liang, H Yu, B Li - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
(IUCr) 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide … 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide … 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide top …
Number of citations: 9 scripts.iucr.org
F Mollaamin - Biointerface Res. Appl. Chem, 2021 - biointerfaceresearch.com
… -1-yl)phenyl]methyl]-1,2oxazole-5-carboxamide (INH1), NSC 158362 (INH2), JMF 1586 (INH3)… for N-[[4-(4methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide(7357.36 1/cm …
Number of citations: 4 biointerfaceresearch.com
F Mollaamin, M Monajjemi - Journal of the Chilean Chemical Society, 2021 - SciELO Chile
… So, in this project, the junction process of six inhibitors including N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (inh1), NSC 158362 (inh2),JMF 1586 (inh3),(N-…
Number of citations: 5 www.scielo.cl
AO Adedeji, W Severson, C Jonsson, K Singh… - Journal of …, 2013 - Am Soc Microbiol
… on their mechanisms of action revealed that the compounds act by three distinct mechanisms: (i) SSAA09E2 {N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide} …
Number of citations: 224 journals.asm.org
B Wilding, A Veselá, JJB Perry, GW Black, M Zhang… - researchgate.net
A solution of benzaldehyde (20.3 mL, 0.199 mmol) and chloroacetonitrile (12.6 mL, 0.199 mol) in dichloromethane was added dropwise to aqueous NaOH (50% m/m) containing …
Number of citations: 0 www.researchgate.net
S Hu, T Zhang, Z Wang, E Xu, Q Wang, X Zhang… - Bioorganic …, 2023 - Elsevier
… 235áÁM) possessed moderate XO inhibitory potency; but the oxazole-5-carboxamide 6 presented good XO inhibitory potency with an IC 50 value of 0.102áÁM. Additionally, the …
Number of citations: 3 www.sciencedirect.com
F Aquino, R Karge, H Pauling, W Bonrath - Molecules, 1997 - mdpi.com
Phosphorus pentoxide is commonly used for the dehydration of heterocyclic carboxamides to the corresponding nitriles. In this report, the use of cyanuric chloride/N,N-disubstituted …
Number of citations: 8 www.mdpi.com

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